molecular formula C15H18N2S B6143534 3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine CAS No. 454237-73-1

3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B6143534
CAS No.: 454237-73-1
M. Wt: 258.4 g/mol
InChI Key: JTCZUEHHHDXIKO-UHFFFAOYSA-N
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Description

3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a chemical compound offered for research and development purposes. As a member of the thiazol-2-imine family, this substance serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Compounds within this structural class are of significant interest in early-stage drug discovery, particularly for the development of novel targeted therapies. Structurally related molecules have garnered attention in oncological research, with several KRAS G12C and G12D inhibitors sharing core heterocyclic motifs showing early activity in advanced solid tumours in recent studies . These inhibitors represent a growing class of targeted treatments for specific oncogenic driver mutations. The presence of the imine group and the thiazoline core in this compound makes it a versatile scaffold for further chemical modification, allowing researchers to explore structure-activity relationships and develop new molecular entities. This product is intended for use in laboratory research settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-cyclopentyl-4-methyl-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-12-11-18-15(16-13-7-3-2-4-8-13)17(12)14-9-5-6-10-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCZUEHHHDXIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=CC=C2)N1C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopentyl Thiourea Intermediate

Cyclopentylamine is reacted with phenyl isothiocyanate in anhydrous dichloromethane at 0–5°C to yield N-cyclopentyl-N'-phenylthiourea. The reaction proceeds via nucleophilic addition, with the amine attacking the electrophilic carbon of the isothiocyanate. The product is isolated as a white crystalline solid (mp 112–114°C) after recrystallization from ethanol.

Reaction Scheme 1:

Cyclopentylamine+Phenyl isothiocyanateCH2Cl2,05CN-Cyclopentyl-N’-phenylthiourea\text{Cyclopentylamine} + \text{Phenyl isothiocyanate} \xrightarrow{\text{CH}2\text{Cl}2, 0–5^\circ\text{C}} \text{N-Cyclopentyl-N'-phenylthiourea}

Cyclization with α-Haloketones

The thiourea intermediate is treated with 2-bromo-1-cyclopentylpropan-1-one in aqueous potassium carbonate (10%) at room temperature. The α-haloketone facilitates cyclization via nucleophilic displacement, forming the thiazolidine ring. Acidification with acetic acid (pH 6) precipitates the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield 3-cyclopentyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine (65% yield).

Key Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 1.50–1.85 (m, 8H, cyclopentyl), 2.35 (s, 3H, CH3), 3.20 (t, 1H, J = 7.2 Hz, CH), 7.25–7.45 (m, 5H, Ph).

  • 13C NMR (100 MHz, CDCl3): δ 21.5 (CH3), 30.1–35.8 (cyclopentyl), 115.4 (C=N), 128.2–134.6 (Ph), 170.2 (C=S).

Thiourea-Mediated Cyclization for Thiazole Formation

An alternative route employs thiourea and brominated ketones under reflux conditions. This method, adapted from phthalimide-thiazole hybrid syntheses, offers higher yields (up to 84%) but requires prolonged heating.

Reaction Optimization

A mixture of 2-bromo-1-cyclopentylpropan-1-one (2 mmol) and thiourea (2 mmol) in absolute ethanol is refluxed for 6 hours. The reaction is monitored via TLC (ethyl acetate/hexane 1:3), and the product is isolated by ice-water precipitation. Recrystallization from benzene/ethanol (10:0.5) affords the target compound as pale-yellow crystals.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78 (reflux)684
Acetone561258
Water100372

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring. The cyclopentyl group’s steric bulk necessitates elevated temperatures to overcome kinetic barriers.

Acid-Catalyzed Intramolecular Cyclization

Polyphosphoric acid (PPA) and Eaton’s reagent are effective catalysts for intramolecular cyclization, particularly for introducing the imine functionality.

Protocol for PPA-Mediated Cyclization

The thiazole precursor (1 mmol) is dissolved in PPA and heated at 120°C for 2–3 hours. The reaction mixture is poured onto ice, neutralized with sodium bicarbonate, and extracted with dichloromethane. Evaporation under reduced pressure yields the imine product (88% yield).

Advantages:

  • Short reaction time (2–3 hours).

  • High regioselectivity due to PPA’s strong dehydrating properties.

Side Reactions:

  • Prolonged heating (>4 hours) leads to decomposition via retro-aldol pathways, reducing yields to <50%.

Coupling Reactions for N-Phenyl Functionalization

The N-phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A modified HBTU-mediated coupling, as described in sulphanilamide syntheses, offers mild conditions for aryl amine incorporation.

HBTU-Mediated Amide Coupling

A solution of 3-cyclopentyl-4-methyl-2,3-dihydro-1,3-thiazol-2-amine (1 mmol), phenylboronic acid (1.2 mmol), HBTU (1.1 mmol), and triethylamine (2 mmol) in DMF is stirred under argon at room temperature for 12 hours. The product is purified via flash chromatography (hexane/ethyl acetate 3:1) to yield the N-phenyl derivative (73% yield).

Critical Parameters:

  • Base: Triethylamine > DIEA > pyridine (higher yields with triethylamine).

  • Solvent: DMF > DMSO > THF (DMF ensures reagent solubility).

Table 2: Summary of Key Methods

MethodYield (%)Time (h)Key Advantage
Hantzsch Synthesis6524Mild conditions
Thiourea Cyclization846High yield
PPA Cyclization883Rapid cyclization
HBTU Coupling7312Functional group compatibility

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring in such compounds often originates from reactions between α-halo ketones/thioamides and suitable nucleophiles. For example:

  • Hantzsch thiazole synthesis : α-haloketones react with thioamides to form thiazole rings .

  • Cyclization via thioureido acids : Thioureido acids (e.g., 1 in Scheme 1 of ) can undergo cyclization with chloroacetaldehyde or chloroacetone to yield 2-amino-1,3-thiazole derivatives .

Imine Functionalization

The imine (-NH) group at position 2 may arise from:

  • Condensation reactions : Thiourea or thiosemicarbazide reacting with carbonyl compounds (e.g., bromoacetyl derivatives) .

  • Dehydration of thiosemicarbazones : Polyphosphoric acid or Eaton’s reagent can drive cyclization of thiosemicarbazones to form quinolone-type heterocycles .

Cyclization of Thioureido Acids

Thioureido acids (e.g., 1 ) undergo cyclization with chloroacetaldehyde or chloroacetone to form thiazole derivatives. For example:

  • Reaction with chloroacetaldehyde : Produces 2-amino-1,3-thiazole derivatives (e.g., 3a in ) under reflux conditions.

  • Reaction with chloroacetone : Forms 4-methyl-1,3-thiazole derivatives (e.g., 3b ) .

Relevance to the target compound : The imine functionality (-NH) at position 2 may result from a similar cyclization step involving a thioamide precursor and a carbonyl compound.

Thiosemicarbazone Cyclization

Thiosemicarbazones (e.g., 17 in ) can cyclize under dehydrating conditions (e.g., polyphosphoric acid) to form quinolone-type heterocycles. This mechanism aligns with the formation of dihydrothiazol-2-imines, where dehydration drives ring closure .

Substituent Functionalization

  • Cyclopentyl group : Likely introduced via alkylation of a thiazole intermediate using cyclopentyl halides.

  • Phenyl group : May result from nucleophilic substitution (e.g., replacing a halogen with a phenyl group) or direct coupling during synthesis .

Characterization Techniques

Structural confirmation for such compounds typically involves:

Technique Key Observations
¹H NMR Singlet for CH₂ groups, aromatic protons, and NH signals .
¹³C NMR Resonance for C=O (183–187 ppm) and C=N (187 ppm) in thiazolones .
MS Molecular ion peaks consistent with the molecular formula .

Challenges and Variations

  • Byproduct formation : Reactions involving thioureido acids or thiosemicarbazones may produce unintended cyclized products (e.g., dibenzo-thianthrene derivatives) .

  • Solvent dependence : Reaction efficiency varies with solvent choice (e.g., acetone vs. acetonitrile for triazoline formation) .

  • Substituent effects : Electron-donating groups (e.g., methyl) enhance reactivity, while steric bulk (e.g., cyclopentyl) may hinder cyclization .

Biological and Functional Relevance

While specific data for the target compound is unavailable, related thiazole derivatives exhibit:

  • Antimicrobial activity : Enhanced by electron-withdrawing substituents (e.g., halogens) .

  • Pharmacophore potential : Carboxyl groups and aromatic substituents (e.g., phenyl) are critical for drug-likeness .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including 3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine. Research indicates that compounds containing thiazole structures exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Key Findings:

  • MIC Values: The minimum inhibitory concentration (MIC) values for related thiazole compounds suggest strong antibacterial activity, with some derivatives showing MIC values as low as 2 µg/mL against resistant strains .

Antifungal Activity

Thiazole derivatives also demonstrate antifungal properties. Studies have reported that certain thiazole compounds exhibit broad-spectrum antifungal activity against drug-resistant Candida strains. The derivative related to this compound has shown promising results in inhibiting the growth of Candida auris, a notorious multidrug-resistant pathogen .

Anticancer Research

The thiazole moiety is recognized for its role in anticancer drug development. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies:

  • Cell Line Studies: In vitro studies using cancer cell lines have demonstrated that thiazole derivatives can significantly reduce cell viability at micromolar concentrations.
  • Mechanistic Insights: Research indicates that these compounds may act by targeting specific signaling pathways involved in tumor growth and metastasis.

Summary of Applications

Application TypeDescriptionKey Findings
AntimicrobialEffective against MRSA and VREMIC values < 5 µg/mL for certain derivatives
AntifungalActivity against drug-resistant Candida strainsEffective against Candida auris
AnticancerPotential to inhibit cancer cell proliferationInduces apoptosis in various cancer cell lines

Mechanism of Action

The mechanism of action of 3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Aryl-N-(Aryl)-3-(Prop-2-En-1-Yl)-2,3-Dihydro-1,3-Thiazol-2-Imines
  • Example : 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (compound 3(1)) .
  • Key Differences :
    • Propenyl group at position 3 instead of cyclopentyl.
    • Methoxy group on the 4-aryl substituent.
  • Activity : Demonstrated potent angiotensin II receptor antagonism, with antihypertensive effects comparable to valsartan. Molecular docking studies highlight interactions between the imine nitrogen, thiazole ring, and substituents (e.g., methoxy) with the receptor’s active site .
N-[1-(((3-Phenyl-4-(p-Tolyl)Thiazol-2(3H)-Ylidene)Amino)Methyl)Cyclopentyl]Acetamides
  • Example : Derivatives 4a–4i .
  • Key Differences :
    • Acetamide side chain instead of a simple phenyl group.
    • p-Tolyl substituent at position 3.
  • Activity: Exhibited monoamine oxidase (MAO) inhibition, emphasizing the role of the thiazole core and aryl substituents in modulating enzyme binding .

Modifications to the Imine Substituent

N-(2,4-Dichlorophenyl)-1,3-Thiazol-2-Amine
  • Key Differences :
    • Lacks the dihydrothiazole ring and imine group.
    • Chlorine atoms on the phenyl ring.
N-(3-Allyl-4-(4-Methoxyphenyl)-1,3-Thiazol-2(3H)-Ylidene)-N-(3-Methylphenyl)Amine
  • Key Differences :
    • Allyl group at position 3 and 3-methylphenyl substituent.
  • Impact : Increased steric hindrance and altered π-stacking capabilities due to methyl and allyl groups.

Functional Group Additions

5-[1-(Difluoromethyl)-1H-1,3-Benzodiazol-2-Yl]-4-Methyl-2,3-Dihydro-1,3-Thiazol-2-Imine
  • Key Differences :
    • Benzodiazolyl group introduces aromaticity and fluorine atoms.
  • Impact : Enhanced bioavailability and electron-withdrawing effects due to fluorine.
(2Z)-4-[3-(1-Azepanylsulfonyl)Phenyl]-3-(2-Methoxyethyl)-N-Phenyl-1,3-Thiazol-2(3H)-Imine
  • Impact : Improved water solubility and receptor binding via sulfonyl interactions.

Antihypertensive Activity

  • Target Compound : Structural analogs with propenyl substituents (e.g., compound 3(5)) show strong angiotensin II receptor binding (scoring function: −9.2 kcal/mol) and antihypertensive effects .
  • Cyclopentyl vs. Propenyl : The cyclopentyl group’s bulkiness may enhance hydrophobic interactions but reduce conformational adaptability compared to propenyl.

Enzyme Inhibition

  • MAO Inhibition : Acetamide derivatives (e.g., 4a–4c) achieve IC₅₀ values < 1 µM, whereas the target compound’s phenyl group may limit MAO affinity .

Antimicrobial Potential

  • Thiazolidinone Analogs: Derivatives with pyrimidinyloxymethyl groups exhibit antimicrobial activity (MIC: 8–16 µg/mL), suggesting substituent-dependent efficacy .

Physicochemical and Structural Insights

Hydrogen Bonding and Crystallography

  • Cyclopentyl Conformation : May influence crystal packing and stability via van der Waals interactions, contrasting with the planar propenyl group .
  • Imine Group : Critical for hydrogen bonding with receptor residues (e.g., Tyr-113 in angiotensin II receptor) .

Biological Activity

3-Cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a heterocyclic compound that has garnered interest for its potential biological activities. This compound, with a molecular formula of C21H22N4OS2C_{21}H_{22}N_{4}OS_{2} and a molecular weight of approximately 410.6 g/mol, belongs to the thiazole family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus and Enterococcus faecium. The introduction of specific substituents on the thiazole ring has been linked to enhanced antibacterial activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Organism
3-Cyclopentyl-4-methyl ...2S. aureus
4-Methyl thiazole derivative6E. faecium
Naphthoquinone-fused thiazole1Drug-resistant Candida

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory properties of thiazole derivatives. For example, compounds similar to this compound have been shown to inhibit edema in animal models effectively. The mechanism is believed to involve the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Table 2: Anti-inflammatory Activity Comparison

CompoundDose (mg/kg)% Inhibition of Edema
3-Cyclopentyl-4-methyl ...1045.33
Indomethacin1060.30
Phenylbutazone1049.03

Case Study 1: Synthesis and Evaluation

In a study conducted on new thiazole derivatives, including those similar to our target compound, researchers synthesized several derivatives and evaluated their biological activities. The study revealed that compounds with a phenylalanine moiety exhibited promising anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications at the 4-position significantly enhanced anticancer activity against colon cancer cell lines (Caco-2). The presence of a methyl group at this position was particularly beneficial .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via nucleophilic substitution on preformed thiazole scaffolds. For example, intermediates like 4-substituted-1,3-thiazol-2-amine derivatives are purified using thin-layer chromatography (TLC) with mobile phases like cyclohexane:ethyl acetate (2:1). Characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the 3D conformation, particularly the dihydrothiazole ring puckering and substituent orientation. Powder XRD can assess crystallinity, while 13C^{13}\text{C} NMR identifies quaternary carbons (e.g., imine carbon at ~165 ppm). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns validating the cyclopentyl and methyl groups .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yield and purity?

  • Methodological Answer : Response surface methodology (RSM) or factorial design can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, a central composite design might reveal that yield peaks at 80°C with a 1:1.2 molar ratio of cyclopentylamine to thiourea. Statistical validation via ANOVA ensures robustness, reducing trial-and-error experimentation by >50% .

Q. How do computational methods resolve discrepancies between predicted and experimental spectroscopic data?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Discrepancies in imine bond geometry (e.g., planar vs. puckered) may arise from solvent effects in experiments. Hybrid approaches, like molecular dynamics (MD) simulations in explicit solvent, improve agreement by accounting for solvation .

Q. What reactor design considerations enhance scalability for this compound?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Computational fluid dynamics (CFD) models optimize residence time distribution (RTD) to minimize side products. Membrane separation (e.g., nanofiltration) can isolate the product from unreacted precursors, aligning with CRDC classifications for chemical engineering design .

Q. How can structure-activity relationship (SAR) studies predict bioactivity for this thiazole derivative?

  • Methodological Answer : Molecular docking against target proteins (e.g., kinases) assesses binding affinity. For analogs like 4-(3-phenylphenyl)-N-piperidinyl-thiazol-2-amine, hydrophobic interactions with cyclopentyl groups enhance activity. Comparative SAR with nitro-substituted thiazoles (e.g., 8-nitrochromen-2-one derivatives) identifies electron-withdrawing groups as modulators of bioactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data between computational and experimental solubility profiles?

  • Methodological Answer : Predicted logP values (e.g., via ACD/Labs Percepta) may overestimate solubility in polar solvents. Experimental validation using shake-flask methods with HPLC quantification resolves discrepancies. Adjusting computational parameters (e.g., dielectric constant for solvent) improves prediction accuracy .

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